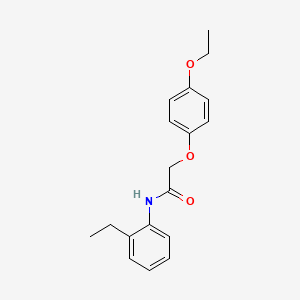![molecular formula C16H24N4O4 B5672603 1-{2-[(3R*,4R*)-3-(hydroxymethyl)-4-(1-pyrrolidinylmethyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5672603.png)
1-{2-[(3R*,4R*)-3-(hydroxymethyl)-4-(1-pyrrolidinylmethyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidinedione derivatives involves multiple steps, including the preparation of key intermediates and the coupling of these intermediates through specific chemical reactions. A notable method includes the base-induced ring closure of methoxymethacrylureas to yield pyrimidinedione derivatives (Lin et al., 1988). Another approach involves the condensation of 4-hydroxycoumarin, aromatic aldehydes, and 6-amino-1,3-dimethyluracil catalyzed by Fe3O4@TiO2 nanocomposite in aqueous media, highlighting an efficient methodology for synthesizing pyrimidinedione derivatives (Fakheri-Vayeghan et al., 2018).
Molecular Structure Analysis
The structural and electronic properties of pyrimidinedione derivatives have been thoroughly investigated, revealing insights into their molecular geometry, dipole moments, and interaction with the environment. For instance, density functional theory (DFT) and semi-empirical molecular orbital calculations have been applied to analyze these properties, indicating the active nature of these molecules in solution due to their substantial dipole moments (Essa & Jalbout, 2008).
Chemical Reactions and Properties
Pyrimidinedione derivatives participate in various chemical reactions, showcasing their reactivity and functional versatility. For example, their behavior in nucleophilic condensation reactions has been explored, leading to the synthesis of a wide range of compounds with potential biological activity (Abass et al., 2010). Additionally, the reactivity of these compounds toward Lewis bases has been studied, with findings indicating the formation of complexes through weak coordination bonds (Casabó et al., 1989).
Physical Properties Analysis
The physical properties of pyrimidinedione derivatives, such as solubility, melting points, and crystal structure, have been characterized to understand their behavior in various solvents and conditions. The crystal structure of specific derivatives has been determined by X-ray crystallography, revealing the spatial arrangement of atoms and the conformation of the molecules (Takechi et al., 2010).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity patterns, stability, and interactions with other molecules, have been extensively researched. Studies have shown that modifications to the pyrimidine nucleus can significantly impact the biological properties of these compounds, suggesting the potential for optimization through chemical modification (Ukrainets et al., 2015).
Propiedades
IUPAC Name |
1-[2-[(3R,4R)-3-(hydroxymethyl)-4-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c21-11-13-9-20(8-12(13)7-18-4-1-2-5-18)15(23)10-19-6-3-14(22)17-16(19)24/h3,6,12-13,21H,1-2,4-5,7-11H2,(H,17,22,24)/t12-,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJNSLSMFLFWQQ-CHWSQXEVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CN(CC2CO)C(=O)CN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C[C@@H]2CN(C[C@@H]2CO)C(=O)CN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[(3R,4R)-3-(hydroxymethyl)-4-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-2-oxoethyl]pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-({4-[(methylsulfonyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5672525.png)
![ethyl 4-{[(2-furoylamino)carbonothioyl]amino}benzoate](/img/structure/B5672532.png)


![5-(dimethylamino)-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5672556.png)
![6-benzyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5672557.png)
![2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5672567.png)
![rel-(3aR,6aR)-2-benzyl-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5672575.png)
![2-({[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]methyl}thio)pyrimidine](/img/structure/B5672579.png)
![{3-(2-methoxyethyl)-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5672582.png)


![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5672610.png)
![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5672617.png)